molecular formula C6H9N3O2 B1374010 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 1343304-07-3

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1374010
CAS RN: 1343304-07-3
M. Wt: 155.15 g/mol
InChI Key: VHYGMHQQQXHVBC-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid” is 213.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 5 .

Scientific Research Applications

Analysis in Metabolite Studies

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, as part of the pyrazole derivatives, finds application in the study of metabolites in the human body. For instance, Tham (1966) explored the metabolic origins of similar compounds, highlighting their role in indicating the endogenous liberation and production of histamine in healthy individuals through urinary metabolites Tham, 1966.

Chemical Synthesis and Biological Evaluation

The compound is instrumental in the synthesis and bioevaluation of novel pyrazole derivatives. Sheetal et al. (2018) emphasized the importance of pyrazole derivatives in agrochemical and pharmaceutical activities, elaborating on the synthesis of new pyrazole derivatives and their potential biological properties such as antimicrobial and antioxidant effects Sheetal et al., 2018.

Understanding Pyrolysis Mechanisms

The pyrolytic behavior of polysaccharides, including the study of compounds related to this compound, has been reviewed to understand the chemical mechanisms involved in the formation of one-, two-, and three-carbon products during pyrolysis Ponder & Richards, 2010.

Pharmaceutical Applications

The compound's derivatives are also significant in pharmaceutical research. Dar & Shamsuzzaman (2015) highlighted the role of pyrazole moiety in various biologically active compounds, mentioning the extensive use of these derivatives in medicinal chemistry due to their widespread biological activities Dar & Shamsuzzaman, 2015.

Impact on Environmental Toxicology

The environmental toxicology of related compounds, such as herbicides, has been extensively studied. Zuanazzi et al. (2020) reviewed the toxicology and mutagenicity of 2,4-D herbicides, highlighting the importance of understanding their impact on natural environments and potential implications for human health Zuanazzi et al., 2020.

Dental Composite Research

In the field of dentistry, studies like the one by Abaszadeh & Mohammadzadeh (2020) have explored the mechanical properties of dental composites containing antibacterial compounds related to pyrazole derivatives, demonstrating the compound's relevance in enhancing dental materials Abaszadeh & Mohammadzadeh, 2020.

Mechanism of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

properties

IUPAC Name

2-(4-amino-5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYGMHQQQXHVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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